![molecular formula C13H19F2NO4 B6309051 (7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid CAS No. 1980007-36-0](/img/structure/B6309051.png)
(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid
Overview
Description
“(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid” is a complex organic compound. It contains a carboxylic acid group (-COOH), a tert-butoxycarbonyl group (BOC group), and a spirocyclic structure . The BOC group is a common protecting group in organic synthesis, particularly in the synthesis of complex molecules .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The presence of the difluoro group (-F2) and the azaspiro structure (a spiro compound containing a nitrogen atom) further contribute to its complexity .Chemical Reactions Analysis
As a carboxylic acid derivative, this compound could undergo various reactions. For instance, carboxylic acids can react with bases to form salts, and with alcohols to form esters . The BOC group can be removed under acidic conditions, which is a common step in synthetic procedures .Physical And Chemical Properties Analysis
The physical and chemical properties of carboxylic acids can vary widely depending on their structure. They generally have higher boiling points than similar alcohols or aldehydes due to the presence of intermolecular hydrogen bonding . The presence of the spirocyclic structure and the BOC group may also influence its properties .Scientific Research Applications
Synthesis and Structural Analysis
This compound and its derivatives have been explored for their potential in synthesizing complex organic molecules, including natural compounds with significant biological activities. For example, a study outlined an efficient procedure for transforming a related spiro compound into a building block for the synthesis of arenamides, which possess pronounced antitumor activity and efficiently inhibit nitrogen(II) oxide and prostaglandin E2 (PGE2) (Shklyaruck, 2015). Another research effort focused on the synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids, introducing a novel class of conformationally constrained dipeptide isosteres based on enantiopure 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acid, demonstrating its utility in peptide synthesis (Guarna et al., 1999).
Supramolecular Structures
Research has also been conducted on the supramolecular aggregation of hydroxycarboxylic acid derivatives, including the study of crystal structures to understand how the conformation of specific groups affects the dimensionality of supramolecular structures. This research provides insight into how such compounds can be utilized in designing new materials with specific properties (Foces-Foces et al., 2005).
Reactivity and Applications in Synthesis
The reactivity of similar spirocyclic compounds has been investigated to understand their potential applications in organic synthesis. Studies have shown how these compounds react with various nucleophiles, leading to the formation of new compounds with potential applications in drug development and synthetic chemistry. For instance, the reactions of dialkyl-dioxaspirooctane tetracarbonitriles with primary aliphatic alcohols and ketone oximes have been studied to explore the formation of novel cyclic compounds (Kayukova et al., 2006).
Advanced Synthesis Techniques
Advanced synthesis techniques involving this compound have been applied to develop key intermediates for pharmaceuticals, such as the synthesis of cephalosporin drugs. This involves the use of high-performance liquid chromatography (HPLC) for the separation and determination of key intermediates in drug synthesis, showcasing the compound's relevance in pharmaceutical manufacturing (Sun Na-na, 2010).
Future Directions
properties
IUPAC Name |
(7S)-2,2-difluoro-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NO4/c1-11(2,3)20-10(19)16-7-12(4-8(16)9(17)18)5-13(14,15)6-12/h8H,4-7H2,1-3H3,(H,17,18)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLUHOJHYYJMSU-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC(C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C[C@H]1C(=O)O)CC(C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001118270 | |
| Record name | 6-Azaspiro[3.4]octane-6,7-dicarboxylic acid, 2,2-difluoro-, 6-(1,1-dimethylethyl) ester, (7S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001118270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1980007-36-0 | |
| Record name | 6-Azaspiro[3.4]octane-6,7-dicarboxylic acid, 2,2-difluoro-, 6-(1,1-dimethylethyl) ester, (7S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1980007-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Azaspiro[3.4]octane-6,7-dicarboxylic acid, 2,2-difluoro-, 6-(1,1-dimethylethyl) ester, (7S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001118270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B6308972.png)


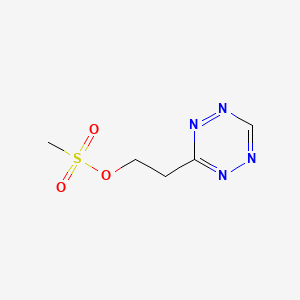
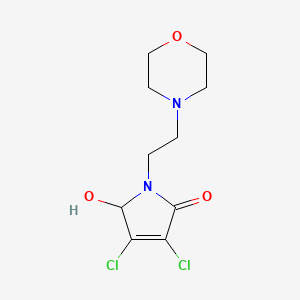
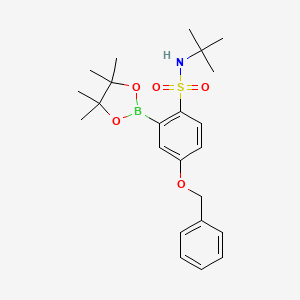

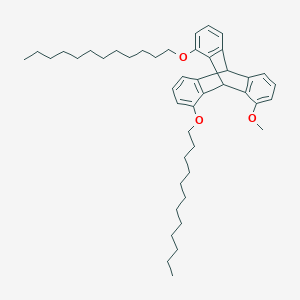
![Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate), 95%](/img/structure/B6309034.png)
![[N-Methyl(benzyl)amino]propanedinitrile](/img/structure/B6309037.png)
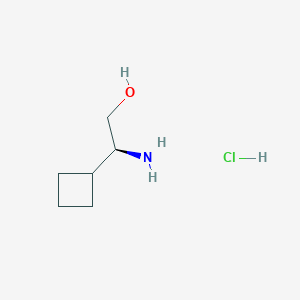
![(2R,3S)-(-)-3,4-Dihydro-3-(i-propyl)-2-phenyl-2H-pyrimido[2,1-b]benzothiazole, min. 98% HyperBTM](/img/structure/B6309048.png)
![(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6309060.png)
![1,2-Dihydrobenzo[c]azepin-3-one](/img/structure/B6309066.png)